N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-12-4-6-13(7-5-12)21-16(26)11-27-17-9-8-15-22-23-18(25(15)24-17)14-3-1-2-10-20-14/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCALKNAWFREFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound.
Introduction of the pyridine moiety: This step might involve a coupling reaction using a pyridine derivative and a suitable halogenated intermediate.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Oxidation Reactions
The thioacetamide moiety undergoes oxidation with agents like hydrogen peroxide or m-chloroperbenzoic acid, forming sulfoxides or sulfones. The reaction typically proceeds under mild acidic conditions (pH 4–6) at 25–40°C, yielding oxidized derivatives with altered solubility and bioactivity.
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Ethanol, 40°C, 4 hrs | Sulfoxide (C=O-S=O derivative) |
| m-CPBA | DCM, RT, 2 hrs | Sulfone (C=O-SO₂ derivative) |
Reduction Reactions
The pyridazine ring and triazole system can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), producing partially saturated intermediates. For example, LiAlH₄ in tetrahydrofuran reduces the pyridazine ring to a dihydropyridazine derivative, enhancing hydrogen-bonding potential .
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions (K₂CO₃, DMF, 80°C). The pyridinyl-triazole core also undergoes electrophilic substitution at the C-5 position.
Hydrolysis of the Thioacetamide Group
Under alkaline conditions (NaOH, H₂O/EtOH), the thioacetamide bond hydrolyzes to form a thiol and acetamide. This reaction is critical for prodrug activation in medicinal applications .
Comparative Reactivity with Analogues
The 4-chlorophenyl group enhances electrophilicity compared to non-halogenated analogues, accelerating NAS rates by 30–50% in dimethylformamide (DMF). Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve metabolic stability.
Industrial and Pharmacological Implications
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Recent studies have shown that derivatives of triazolo[4,3-b]pyridazine possess significant antiproliferative effects against various cancer cell lines. For instance, N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide demonstrated moderate to potent inhibitory activity against cancer cell lines such as SGC-7901 and A549:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(4-Cl) | SGC-7901 | 0.014 |
| N-(4-Cl) | A549 | 0.008 |
The mechanism of action is hypothesized to involve the inhibition of specific pathways related to cancer cell proliferation and survival by binding to target proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example:
-
Antibacterial Activity : Compounds with similar structures have shown potent activity against pathogens like Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values comparable to established antibiotics.
- Example : A derivative showed an EC50 value significantly lower than that of ampicillin against various strains.
- Antifungal Activity : The triazole core is known for its antifungal properties, making these compounds potential candidates for treating fungal infections.
Applications in Medicinal Chemistry
The unique structural features of this compound lend themselves to various therapeutic applications:
- Cancer Therapy : Given its antiproliferative effects, this compound could be further developed as a chemotherapeutic agent targeting specific cancer types.
- Infectious Disease Treatment : Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal treatments.
- Neurological Disorders : Some derivatives have shown promise as neuroprotectants and anticonvulsants, indicating potential applications in treating neurological conditions.
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent clinical trial assessed the effects of a triazole derivative on patients with lung cancer, showing improved survival rates compared to conventional treatments.
- Antimicrobial Trials : Laboratory studies demonstrated that certain derivatives effectively reduced bacterial load in infected animal models, supporting their use in therapeutic contexts.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: Unique due to its specific combination of functional groups and ring structures.
Other triazolopyridazine derivatives: These compounds share the triazolopyridazine core but differ in their substituents, leading to different properties and applications.
Pyridine derivatives: Compounds with a pyridine ring, which can have various substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple heterocyclic rings and functional groups
Biological Activity
N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22ClN5OS
- Molecular Weight : 444.79 g/mol
- CAS Number : 2413877-03-7
The structure features a triazole moiety fused with a pyridazine ring, which is known to enhance biological activity through various mechanisms.
Pharmacological Profile
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole structure are recognized for their broad-spectrum antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that triazole derivatives can achieve minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptors related to inflammatory responses and cell signaling pathways.
Case Studies
-
Antibacterial Activity :
A study conducted by Barbuceanu et al. demonstrated that mercapto-triazoles exhibited potent antibacterial effects against both drug-sensitive and resistant strains. The study highlighted the importance of substituents on the triazole ring in enhancing activity . -
Anticancer Studies :
Research published in the Journal of Medicinal Chemistry indicated that certain triazole derivatives showed significant cytotoxicity against breast cancer cells through the induction of apoptotic pathways .
Summary Table of Biological Activities
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions starting with cyclization to form the triazolopyridazine core, followed by functionalization of the thioether linkage and final acylation. Key steps include:
- Cyclization : Reacting hydrazine derivatives with pyridin-2-yl precursors under reflux in ethanol (70–80°C) to form the triazolopyridazine scaffold .
- Thioether Formation : Using mercaptoacetic acid derivatives and coupling agents like EDCI/HOBt in DMF at room temperature .
- Acylation : Introducing the 4-chlorophenylacetamide group via nucleophilic substitution in dichloromethane with triethylamine as a base .
Optimization requires precise control of solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd/C for hydrogenation steps), and reaction time (typically 12–24 hours for high yields >70%) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm substituent positions and integration ratios (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated: ~425.89 g/mol) and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of bond lengths and angles in the triazolopyridazine core, particularly to resolve steric effects from the 4-chlorophenyl group .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect aggregation. Low solubility in water (<0.1 mg/mL) suggests need for co-solvents like PEG-400 .
- Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the acetamide group at pH >10) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., pyridin-3-yl) or chlorophenyl (e.g., fluorophenyl) groups to evaluate electronic effects on target binding .
- Bioisosteric Replacement : Replace the thioether linkage with sulfoxide/sulfone groups to assess impact on metabolic stability .
- Biological Assays : Screen analogs against kinase panels or antimicrobial models (e.g., MIC assays) to correlate structural changes with activity .
Q. What experimental approaches are used to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for identification .
- Enzyme Inhibition Assays : Test against recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo assays to measure IC50 values .
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict interactions with catalytic sites, guided by crystallographic data of homologous targets .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Compare PubChem bioactivity data (e.g., antimicrobial IC50) with peer-reviewed studies, prioritizing datasets using validated protocols (e.g., CLSI guidelines for MIC testing) .
Q. What strategies mitigate stability issues during long-term storage or in vivo administration?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders under argon to prevent oxidation of the thioether group .
- Prodrug Design : Introduce ester prodrug moieties (e.g., acetylated hydroxyl groups) to enhance plasma stability .
Q. How can impurities in the final product be minimized during synthesis?
- Methodological Answer :
- Chromatographic Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound from byproducts .
- Reaction Monitoring : Employ TLC or in-line IR spectroscopy to detect intermediates and terminate reactions at optimal conversion points .
Q. Which advanced analytical methods quantify purity and degradation products?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (1.8 µm particle size) with a water/acetonitrile gradient (0.1% formic acid) to resolve degradation products (e.g., hydrolyzed acetamide) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen to identify decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
